molecular formula C9H10ClN B14867496 4-(Prop-2-yn-1-yl)aniline hydrochloride

4-(Prop-2-yn-1-yl)aniline hydrochloride

Cat. No.: B14867496
M. Wt: 167.63 g/mol
InChI Key: FRQGNBDKMUNFJX-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)aniline hydrochloride is an aniline derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the para position of the aromatic ring, with the amino group (–NH₂) forming a hydrochloride salt. This compound is of significant interest in organic synthesis and pharmaceutical research due to the reactivity of the propargyl group, which enables applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and the development of bioactive molecules.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

4-prop-2-ynylaniline;hydrochloride

InChI

InChI=1S/C9H9N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h1,4-7H,3,10H2;1H

InChI Key

FRQGNBDKMUNFJX-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-(Prop-2-yn-1-yl)aniline with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Reaction Time: The reaction time can vary but is typically around 1-2 hours.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent quality and efficiency.

    Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted aniline derivatives.

Scientific Research Applications

4-(Prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)aniline hydrochloride involves its interaction with molecular targets through its functional groups:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, molecular data, and applications of 4-(Prop-2-yn-1-yl)aniline hydrochloride and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Distinctive Features
This compound Propargyl (–C≡C–CH₃) C₉H₁₀ClN 183.64 (calc.) Click chemistry, bioactive molecule synthesis Alkyne group enables cycloaddition reactions; potential for modular drug design
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride Pyrrolidinylmethyl C₁₁H₁₇ClN₂ 220.72 (free base: 184.27) Pharmaceutical intermediates, dopamine receptor ligands Tertiary amine enhances solubility; used in CNS-targeting drug development
4-(1H-Pyrazol-1-yl)aniline hydrochloride Pyrazole C₉H₁₀ClN₃ 203.65 (calc.) Kinase inhibitors, antitumor agents Heterocyclic moiety improves target binding affinity; utilized in kinase research
4-(Methylsulfonyl)aniline hydrochloride Methylsulfonyl (–SO₂CH₃) C₇H₁₀ClNO₂S 207.67 (calc.) Enzyme inhibitors, anti-inflammatory agents Strong electron-withdrawing group modulates electronic properties; enhances stability
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride Imidazoline C₉H₁₂ClN₃ 197.66 (calc.) Organic synthesis, ion-channel modulators Bicyclic structure confers rigidity; used in receptor-binding studies
Allylescaline hydrochloride Allyloxy (–O–CH₂–CH=CH₂) C₁₃H₁₉ClNO₃ 273.8 Psychedelic research, serotonin receptor studies Phenethylamine backbone with methoxy groups; psychoactive properties

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